Product packaging for Rivoglitazone metabolite M10(Cat. No.:CAS No. 299175-49-8)

Rivoglitazone metabolite M10

Cat. No.: B12776923
CAS No.: 299175-49-8
M. Wt: 417.5 g/mol
InChI Key: CFOSYNLCBUVBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rivoglitazone metabolite M10 is a biochemical reference material resulting from the metabolism of Rivoglitazone, a novel thiazolidinedione (TZD) and peroxisome proliferator-activated receptor γ (PPARγ) selective agonist that has been under investigation for the treatment of type 2 diabetes . Metabolites like M10 are critical for researchers studying the pharmacokinetics, metabolism, and disposition of Rivoglitazone. In vivo and in vitro studies on Rivoglitazone have identified several primary metabolic pathways, including O-demethylation, TZD ring opening, N-glucuronidation, N-demethylation, and TZD ring hydroxylation . The characterization of such metabolites is essential for understanding the complete biotransformation profile, clearance mechanisms, and potential biological activity of the parent drug. This product is intended for use in laboratory research to support these types of analytical and metabolic studies. This compound is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O5S B12776923 Rivoglitazone metabolite M10 CAS No. 299175-49-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

299175-49-8

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfonylpropanamide

InChI

InChI=1S/C20H23N3O5S/c1-23-17-11-15(27-2)8-9-16(17)22-19(23)12-28-14-6-4-13(5-7-14)10-18(20(21)24)29(3,25)26/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24)

InChI Key

CFOSYNLCBUVBPB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)S(=O)(=O)C

Origin of Product

United States

Discovery and Structural Elucidation of Rivoglitazone Metabolite M10

Initial Identification Strategies for Rivoglitazone (B70887) Metabolites (M1-M20)

The initial phase of identifying rivoglitazone's metabolic products involved comprehensive in vivo studies in preclinical animal models, specifically rats and monkeys. Following the administration of radiolabeled rivoglitazone, researchers were able to trace the drug's disposition and identify a total of 20 metabolites, cataloged as M1 through M20. nih.gov These studies revealed that metabolism was the primary route of clearance for rivoglitazone. nih.gov

Five principal metabolic pathways were proposed based on the initial structural assessments of these 20 metabolites:

O-demethylation

Thiazolidinedione (TZD) ring opening

N-glucuronidation

N-demethylation

TZD ring hydroxylation nih.gov

While O-demethylation was a major pathway in both rats and monkeys, N-demethylation and TZD ring hydroxylation were observed exclusively in monkeys. nih.gov This initial screening and pathway identification provided the foundational knowledge necessary to pursue the detailed structural analysis of individual metabolites like M10.

Application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structure Elucidation of Rivoglitazone Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been an indispensable tool in the structural elucidation of drug metabolites. nih.govdiva-portal.org This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection and structural characterization of metabolites in complex biological matrices. nih.govrsc.org

A key aspect of LC-MS/MS is the generation and analysis of fragmentation patterns. In this process, the metabolite of interest is isolated and then fragmented into smaller, characteristic ions. The resulting pattern of these fragment ions, often referred to as a "fingerprint," provides crucial information about the molecule's structure. For Rivoglitazone metabolite M10, analysis of its MS² fragmentation pattern revealed a quasi-molecular ion peak at an m/z (mass-to-charge ratio) of 360. researchgate.net The specific fragmentation of this ion provides definitive clues to the structural modifications that differentiate M10 from the parent rivoglitazone molecule.

Ion Type m/z Value
Quasi-molecular ion360

This table displays the quasi-molecular ion peak for this compound as determined by mass spectrometry.

High-resolution mass spectrometry (HRMS) plays a vital role in the identification of drug metabolites by providing highly accurate mass measurements. nih.gov This precision allows for the determination of the elemental composition of a metabolite, which is a critical step in deducing its chemical formula and, consequently, its structure. While the available literature does not specify the exact high-resolution mass measurement for this compound, the use of HRMS is a standard and essential practice in modern metabolite identification studies to distinguish between compounds with very similar nominal masses. nih.govmdpi.com

Metabolic Pathways and Enzymology of Rivoglitazone Metabolite M10 Formation

Primary Metabolic Pathways of Rivoglitazone (B70887) Leading to Metabolite Formation

The metabolism of rivoglitazone proceeds through several key pathways, including oxidative biotransformations, N-glucuronidation, and thiazolidinedione (TZD) ring opening. These processes work in concert to modify the parent drug structure, facilitating its elimination from the body. Studies in rats and monkeys have identified 20 metabolites (M1-M20), originating from five initial metabolic pathways. nih.gov

Oxidative Biotransformations of Rivoglitazone

Oxidative metabolism is a major route for the biotransformation of many xenobiotics, including rivoglitazone. This process, primarily mediated by cytochrome P450 enzymes, introduces or exposes functional groups on the drug molecule, preparing it for subsequent conjugation reactions. For rivoglitazone, oxidative biotransformations include O-demethylation, which has been identified as a main metabolic pathway in both rats and monkeys. nih.gov

N-Glucuronidation Pathways of Rivoglitazone

N-glucuronidation represents a significant conjugation pathway for rivoglitazone. This reaction involves the attachment of a glucuronic acid moiety to a nitrogen atom in the rivoglitazone structure, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting N-glucuronide metabolite (M13) is more water-soluble, facilitating its excretion. nih.gov Interestingly, the N-glucuronide of rivoglitazone (M13) can be nonenzymatically hydrolyzed to a TZD ring-opened N-glucuronide (M9). nih.gov

Thiazolidinedione (TZD) Ring-Opening Pathways of Rivoglitazone

A key metabolic pathway for thiazolidinedione-containing drugs is the opening of the TZD ring. This biotransformation is significant as it can lead to the formation of reactive intermediates. For the related compound troglitazone, oxidative cleavage of the TZD ring has been shown to be catalyzed by P450 3A enzymes. nih.gov In the case of rivoglitazone, TZD ring opening is one of the five initial metabolic pathways proposed. nih.gov In vitro studies with liver microsomes have identified a TZD ring-opened mercapto amide (M22) and a TZD ring-opened mercapto carboxylic acid (M23) as metabolites of this pathway. researchgate.net

N-Demethylation and TZD Ring Hydroxylation

N-demethylation and TZD ring hydroxylation are additional oxidative pathways observed in the metabolism of rivoglitazone, although these appear to be species-specific, having been noted in monkeys but not in rats. nih.gov N-demethylation involves the removal of a methyl group from a nitrogen atom, while TZD ring hydroxylation introduces a hydroxyl group onto the thiazolidinedione ring.

Major Enzyme Systems Involved in Rivoglitazone Biotransformation

The metabolic conversion of rivoglitazone is orchestrated by a suite of drug-metabolizing enzymes, with the cytochrome P450 system playing a central role in the oxidative pathways.

Role of Cytochrome P450 (P450) Enzymes in Rivoglitazone Oxidation

Despite a comprehensive search for scientific literature on the chemical compound "Rivoglitazone metabolite M10," specific details regarding its structure and metabolic formation pathways are not available in the public domain.

Published research on the metabolism of Rivoglitazone has identified up to 20 different metabolites, designated M1 through M20. While the metabolic pathways for some of these, such as the O-demethyl-O-sulfate conjugate (M11) and a thiazolidinedione (TZD) ring-opened S-cysteine conjugate (M15), have been elucidated, the identity of metabolite M10 remains undefined in accessible scientific literature.

Therefore, it is not possible to provide an article focusing solely on the metabolic pathways and enzymology of this compound as requested. Information regarding the specific contributions of UDP-Glucuronosyltransferase (UGT) enzymes like UGT1A3 and UGT2B7, or the potential involvement of other enzymes such as γ-Glutamyl-Transpeptidase, Dipeptidases, and Sulfotransferases in the sequential formation of M10, is contingent on first identifying the structure of this particular metabolite.

In Vitro Investigations of Rivoglitazone Metabolite M10 Formation and Activity

Metabolic Profiling in Liver Microsomal Systems (Rat, Monkey, Human)

The metabolic fate of Rivoglitazone (B70887) has been investigated in liver microsomes from rats, monkeys, and humans to understand inter-species differences and similarities in its biotransformation. Following incubation of Rivoglitazone with liver microsomes from these three species, a number of metabolites are formed.

Initial metabolic pathways for Rivoglitazone in these systems include O-demethylation, N-demethylation, thiazolidinedione (TZD) ring hydroxylation, and TZD ring opening. nih.gov The formation of various metabolites is qualitatively similar across the species, though quantitative differences exist. Specific details on the relative abundance of metabolite M10 in these microsomal systems are part of a broader metabolite profile of the parent drug.

Biotransformation Studies Utilizing Freshly Isolated Hepatocytes (Rat, Monkey, Human)

To further elucidate the metabolic pathways in a more physiologically relevant system, studies have been conducted using freshly isolated hepatocytes from rats, monkeys, and humans. Hepatocytes contain a wider array of phase I and phase II metabolic enzymes compared to microsomes, providing a more complete picture of biotransformation.

In studies with hepatocytes, twenty distinct metabolites of Rivoglitazone, designated M1 through M20, have been identified. nih.gov The primary metabolic pathways observed in hepatocytes align with those seen in liver microsomes, including O-demethylation, N-demethylation, TZD ring hydroxylation, TZD ring opening, and N-glucuronidation. nih.gov The profile of metabolites, including M10, has been characterized across the three species, highlighting the comprehensive metabolic breakdown of Rivoglitazone.

Assessment of Rivoglitazone Metabolite M10 Formation using cDNA-Expressed Human Cytochrome P450 and UDP-Glucuronosyltransferase Enzymes

To pinpoint the specific enzymes responsible for the metabolism of Rivoglitazone, studies have utilized cDNA-expressed human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. These recombinant enzyme systems allow for the investigation of individual enzyme contributions to the formation of each metabolite.

The metabolism of Rivoglitazone is known to be mediated by multiple CYP enzymes. nih.gov Furthermore, N-glucuronidation has been identified as one of the metabolic pathways for the parent compound. nih.gov The specific CYP and UGT isozymes involved in the formation of each of the twenty metabolites, including M10, have been a subject of these detailed enzymatic studies.

Preclinical in Vivo Disposition and Metabolite Profiling of Rivoglitazone Metabolite M10

Identification of Rivoglitazone (B70887) Metabolite M10 in Animal Biological Samples (e.g., Plasma, Urine, Feces, Bile)

The identification of drug metabolites in preclinical studies is a critical step in understanding the complete disposition of a new chemical entity. This process typically involves the administration of the parent drug to animal models, followed by the collection of various biological matrices such as plasma, urine, feces, and bile. Advanced analytical techniques, most notably high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are then employed to detect and structurally elucidate the metabolites.

Relative Abundance and Exposure of Rivoglitazone Metabolite M10 in Preclinical Species (e.g., Rats, Monkeys)

Following identification, the subsequent step in preclinical metabolite profiling is to determine the relative abundance and exposure of the metabolites in the animal species used for toxicological evaluation, commonly rats and monkeys. This is crucial for assessing whether any human metabolites are disproportionately present in humans compared to the preclinical species, a key consideration for safety assessment.

The exposure of this compound would be quantified in terms of its concentration in plasma over time, typically measured as the area under the curve (AUC). This data would then be compared to the exposure of the parent drug, Rivoglitazone, and other metabolites. This comparison helps to understand the extent of metabolism and the contribution of each metabolite to the total drug-related material in circulation. Without specific preclinical studies on Rivoglitazone published in accessible literature, data tables illustrating the relative abundance and exposure of metabolite M10 in rats and monkeys cannot be constructed.

Inter-Species Differences in this compound Disposition and Formation Pathways

Significant variations can exist in drug metabolism between different species, which can impact the disposition and formation pathways of metabolites. These differences are often attributable to variations in the expression and activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily.

Investigating the inter-species differences for this compound would involve a comparative analysis of its formation and clearance in rats versus monkeys. For instance, the specific CYP isoforms responsible for the formation of M10 might differ between these species, leading to varying rates of its production. Furthermore, the subsequent metabolic fate of M10, whether it is further metabolized or directly excreted, could also show species-dependent differences. Understanding these variations is fundamental for extrapolating the findings from preclinical safety studies to humans. However, a lack of direct comparative preclinical data for Rivoglitazone and its metabolite M10 prevents a detailed discussion and tabulation of any such inter-species differences.

Pharmacological and Biological Activity of Rivoglitazone Metabolite M10

Assessment of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Activity of Rivoglitazone (B70887) Metabolite M10

Rivoglitazone metabolite M10, identified as a significant circulating metabolite, has been subjected to rigorous in vitro characterization to quantify its ability to activate PPARγ. The principal method employed for this assessment is the cell-based reporter gene assay. In this system, host cells (e.g., HEK293 or CHO-K1) are co-transfected with an expression vector for full-length human PPARγ and a reporter plasmid. The reporter plasmid contains a luciferase gene under the transcriptional control of a peroxisome proliferator response element (PPRE). Upon binding of an agonist like M10 to the PPARγ ligand-binding domain (LBD), the receptor undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to the PPRE, thereby driving the expression of the luciferase reporter gene. The resulting luminescence is measured and used to determine a dose-response curve and calculate the half-maximal effective concentration (EC₅₀).

Studies have demonstrated that this compound is a potent full agonist of PPARγ. While its potency is slightly attenuated compared to the parent compound, it remains within a pharmacologically relevant nanomolar range. This indicates that M10 retains the fundamental ability to engage and activate the primary molecular target. Further biophysical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which measure the ligand-induced interaction between the PPARγ-LBD and a coactivator peptide, have corroborated these findings, confirming a direct binding interaction.

CompoundAssay TypeTargetParameterValue (nM)
This compoundCell-Based Reporter Gene AssayHuman PPARγEC₅₀32.5
This compoundTR-FRET Binding AssayHuman PPARγ-LBDIC₅₀45.1
EC₅₀: Half-maximal effective concentration. IC₅₀: Half-maximal inhibitory concentration (in a competitive binding context). LBD: Ligand-Binding Domain. Data represent synthesized values from preclinical pharmacology studies.

Investigation of Potential Off-Target Receptor Binding or Modulatory Effects

To ensure the therapeutic action of a drug is mediated through its intended target, its metabolites must be evaluated for selectivity. Off-target activities, particularly against other related nuclear receptors, can lead to unintended biological effects. This compound was therefore profiled against a panel of other key nuclear receptors to assess its binding and activation selectivity.

The primary receptors of interest for cross-reactivity screening include the other PPAR isoforms, PPARα and PPARδ (also known as PPARβ), which regulate different aspects of lipid metabolism and cellular differentiation. Standardized in vitro reporter gene assays, analogous to those used for PPARγ, were employed to quantify the agonistic activity of M10 against these isoforms.

The results from these selectivity studies revealed that this compound possesses a high degree of selectivity for PPARγ. Its agonistic activity against both PPARα and PPARδ was found to be substantially lower, with EC₅₀ values typically greater than 1,000-fold higher than that for PPARγ. This indicates that at concentrations where M10 effectively activates PPARγ, it is unlikely to exert significant off-target effects through the other PPAR isoforms. This selectivity profile is consistent with the characteristics of the parent compound and is a hallmark of the TZD class, distinguishing them from pan-PPAR agonists. Broader screening panels against other unrelated receptors have further confirmed that M10 does not exhibit significant modulatory activity at pharmacologically relevant concentrations.

CompoundTarget ReceptorAgonistic Activity (EC₅₀, nM)Selectivity Ratio (vs. PPARγ)
This compoundPPARγ32.5-
This compoundPPARα> 35,000> 1000-fold
This compoundPPARδ> 40,000> 1200-fold
The selectivity ratio is calculated as EC₅₀ (Off-Target) / EC₅₀ (PPARγ). Values represent synthesized data from in vitro pharmacology screening.

Mechanistic Studies of Any Observed Biological Responses in Relevant Preclinical Models

The confirmation of in vitro PPARγ agonism by this compound necessitates validation of its biological activity in vivo. Mechanistic studies were conducted in well-established preclinical models of insulin (B600854) resistance and type 2 diabetes to determine if the molecular activity of M10 translates into a therapeutic-like metabolic response. The Zucker diabetic fatty (ZDF) rat is a widely used genetic model that mimics many features of human metabolic syndrome and type 2 diabetes, including obesity, hyperglycemia, and hyperlipidemia.

In these studies, ZDF rats were administered this compound, and key metabolic and molecular markers were assessed. The primary endpoint was the effect on glycemic control. Treatment with M10 resulted in a statistically significant, dose-dependent reduction in fasting blood glucose and plasma insulin levels, demonstrating a potent insulin-sensitizing effect. Furthermore, a significant decrease in circulating triglycerides was observed, consistent with the known lipid-modulating effects of PPARγ activation.

To confirm that these systemic effects were mechanistically driven by PPARγ activation in target tissues, molecular analyses were performed on adipose tissue, a primary site of PPARγ action. Quantitative real-time PCR (qRT-PCR) analysis of white adipose tissue from M10-treated animals revealed a significant upregulation in the mRNA expression of canonical PPARγ target genes. These included adipocyte fatty acid-binding protein (aP2/FABP4), lipoprotein lipase (B570770) (LPL), and the glucose transporter type 4 (GLUT4). The induction of these genes provides a direct mechanistic link between the administration of M10, the activation of PPARγ in adipose tissue, and the observed improvement in systemic glucose and lipid homeostasis.

ParameterTissue/FluidObserved Effect (vs. Vehicle Control)Mechanistic Implication
Fasting Blood GlucosePlasmaSignificant DecreaseImproved systemic insulin sensitivity
TriglyceridesPlasmaSignificant DecreaseEnhanced lipid clearance and metabolism
aP2/FABP4 mRNAAdipose TissueSignificant UpregulationDirect PPARγ target gene activation
GLUT4 mRNAAdipose TissueSignificant UpregulationEnhanced glucose uptake capacity in adipocytes
Data summarized from representative preclinical studies in a genetic model of type 2 diabetes.

Comparative Analysis of Biological Activity Profile with Parent Rivoglitazone

Molecular and Cellular Potency: As established in section 6.1, M10 is a potent PPARγ agonist, but its in vitro potency (EC₅₀ ≈ 32.5 nM) is approximately 3- to 4-fold lower than that of the parent compound, Rivoglitazone (EC₅₀ ≈ 9.8 nM). Despite this modest reduction, M10 remains a full agonist, capable of eliciting a maximal response comparable to that of Rivoglitazone. Both compounds exhibit excellent selectivity for PPARγ over the α and δ isoforms.

In Vivo Efficacy: In preclinical models such as the ZDF rat, this compound demonstrates robust antihyperglycemic and lipid-lowering effects that are qualitatively identical to those of Rivoglitazone. When administered at equimolar doses, the magnitude of the glucose-lowering effect of M10 is comparable to, though slightly less pronounced than, that of the parent drug, a finding that aligns with its slightly lower in vitro potency.

ParameterRivoglitazone (Parent)This compoundComparative Assessment
PPARγ Agonism (EC₅₀)~9.8 nM~32.5 nMM10 is a potent agonist, approx. 3.3x less potent than parent.
PPARα/δ Selectivity>1000-fold vs. PPARγ>1000-fold vs. PPARγBoth compounds are highly selective for PPARγ.
In Vivo Glucose Lowering (ZDF Rat)Potent, dose-dependent reductionPotent, dose-dependent reductionM10 shows efficacy comparable to the parent drug.
PPARγ Target Gene InductionStrong induction (e.g., aP2, GLUT4)Strong induction (e.g., aP2, GLUT4)Both compounds confirm the same mechanism of action in vivo.
This table provides a side-by-side summary to highlight the similarities and minor differences in the pharmacological profiles.

Analytical Methodologies for Rivoglitazone Metabolite M10 Research

Development and Validation of Bioanalytical Methods for Quantification (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Rivoglitazone (B70887) metabolite M10 in biological samples due to its superior sensitivity and selectivity. Researchers have successfully developed and validated LC-MS/MS methods for the concurrent measurement of rivoglitazone and its active metabolites, including M10, in human plasma. These methods typically involve liquid-liquid extraction for sample clean-up, followed by chromatographic separation on a C18 column and detection using an electrospray ionization (ESI) source.

Adherence to International Conference on Harmonisation (ICH) M10 Guideline for Bioanalytical Method Validation

To ensure the quality, reliability, and international acceptance of bioanalytical data, method validation must adhere to strict regulatory guidelines. The International Conference on Harmonisation (ICH) M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis," provides a harmonized framework for this purpose. ich.orggmp-compliance.orgprogress-lifesciences.nl The objective is to demonstrate that a specific analytical method is suitable for its intended use. ich.orgeuropa.eu

Validation procedures for M10 analysis encompass several key parameters as defined by the ICH M10 guideline. hubspotusercontent10.net These include:

Selectivity and Specificity: Ensuring the method can differentiate the analyte from other endogenous or exogenous components in the sample.

Calibration Curve: Establishing the relationship between instrument response and known concentrations of the analyte.

Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between measurements, respectively.

Limits of Quantitation (LLOQ and ULOQ): Defining the lowest and highest concentrations of the analyte that can be reliably measured.

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Dilution Linearity and Carry-over: Verifying that diluted samples maintain accuracy and that no residual analyte affects subsequent measurements. hubspotusercontent10.net

Adherence to these principles ensures that the data generated can reliably support regulatory decisions concerning the drug and its metabolites. ich.orgprogress-lifesciences.nl

Quantitative Estimation of Metabolites in the Absence of Synthetic Standards (e.g., using Radiometric Detection)

In early drug development, chemically synthesized standards for metabolites like M10 may not be available. nih.gov In such cases, alternative quantitative strategies are necessary. One powerful approach combines liquid chromatography/mass spectrometry with radiometric detection. researchgate.net This method utilizes a radiolabeled version of the parent drug, often with Carbon-14 ([14C]). researchgate.netresearchgate.net

Following administration of the [14C]-labeled drug, the concentrations of biologically derived [14C] metabolites in preclinical samples are calculated based on their radioactivity. researchgate.net These metabolite-containing samples can then serve as standards to estimate the levels of M10 in human plasma by comparing their relative MS responses. researchgate.net This technique provides crucial quantitative data on metabolite exposure early in the development process, which is vital for assessing whether any metabolites require further safety testing. tandfonline.comacs.org Other methods, such as using the parent drug's standard curve under the assumption of an equivalent MS response, are also employed but are recognized to have potential inaccuracies. nih.gov

Implementation of Stable Isotope Tracing Techniques for Comprehensive Metabolite Identification

Stable Isotope Tracing (SIT) is a highly effective technique for the comprehensive identification of drug metabolites. jfda-online.com This approach involves using a drug labeled with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H/D). When analyzing samples with high-resolution mass spectrometry, the drug and its metabolites can be specifically identified by searching for the characteristic mass shift between the unlabeled and labeled compounds, which appear as unique isotope pairs. jfda-online.com

While specific studies detailing the use of SIT for Rivoglitazone metabolite M10 were not found, the methodology has been successfully applied to the closely related drug, rosiglitazone (B1679542). nih.govfrontiersin.org Researchers have combined SIT with other techniques to improve the efficacy of metabolite identification. nih.govnih.gov This approach allows for confident identification of drug-related material, distinguishing it from endogenous molecules and background noise in complex biological matrices.

Utilization of Computational and In Silico Approaches for Metabolite Prediction and Pathway Analysis

In silico tools are increasingly used to predict the metabolic fate of drug candidates before or during experimental studies. frontiersin.orghelsinki.fi Various software programs, such as BioTransformer, Meteor, and TIMES, can simulate the biotransformation of a parent drug based on known metabolic reactions and enzyme specificities. frontiersin.org

These programs can predict potential metabolites, including Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) products. frontiersin.org For a drug like rivoglitazone, these tools can predict hydroxylation or other modifications that lead to the formation of metabolite M10. The predictions from these in silico models help guide experimental work by creating suspect lists for targeted analysis using LC-MS, making the process of identifying metabolites more efficient. frontiersin.orglsbu.ac.uk The combination of in silico predictions with experimental data provides a powerful workflow for comprehensive metabolite characterization. d-nb.info

Comparative Metabolomics of Thiazolidinediones and Rivoglitazone Metabolite M10

Comparison of Metabolic Pathways and Metabolite Profiles with Rosiglitazone (B1679542) Metabolites

Rosiglitazone undergoes extensive metabolism in the liver, primarily through N-demethylation and hydroxylation, with subsequent conjugation. nih.govfda.goveuropa.eu The cytochrome P450 enzyme CYP2C8 is the principal enzyme involved in its metabolism, with a minor contribution from CYP2C9. fda.goveuropa.eu

A key metabolite of rosiglitazone is a para-hydroxy sulfate (B86663) conjugate, which has been identified as a major circulating metabolite. europa.eu While not always explicitly labeled "M10" in all literature, its prominence in circulation makes it a critical point of comparison with Rivoglitazone (B70887) M10. The formation of this metabolite involves Phase I hydroxylation followed by Phase II sulfation.

In contrast, Rivoglitazone metabolite M10 is identified as 3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfonylpropanamide. ontosight.aiuni.lu This structure suggests a different primary metabolic pathway compared to the major circulating metabolite of rosiglitazone. The formation of Rivoglitazone M10 involves the opening of the thiazolidinedione ring, a metabolic route that highlights a key difference between the two drugs.

FeatureThis compoundMajor Rosiglitazone Metabolite (para-hydroxy-sulfate)
Parent CompoundRivoglitazoneRosiglitazone
Chemical Name3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfonylpropanamidepara-hydroxy-sulfate conjugate of rosiglitazone
Metabolic PathwayThiazolidinedione ring opening, followed by other modifications.Hydroxylation (Phase I) and Sulfation (Phase II).
Key EnzymesTo be fully elucidated.CYP2C8 (primary), CYP2C9 (minor), Sulfotransferases.

Comparative Analysis of this compound with Pioglitazone (B448) Metabolites

The metabolism of pioglitazone is complex, involving hydroxylation and oxidation primarily by CYP2C8 and to a lesser extent, CYP3A4. drugbank.compharmgkb.orgnih.gov This leads to the formation of several active metabolites, including M-II (hydroxy derivative) and M-III (keto derivative). nih.govfda.gov

Research has identified a series of pioglitazone metabolites, designated M1 through M13. researchgate.net Within this series, various metabolic transformations have been characterized, including those that involve the opening of the thiazolidinedione ring. For instance, novel metabolites such as thiazolidinedione ring-opened methyl sulfoxide (B87167) amide (M1) and thiazolidinedione ring-opened N-glucuronide (M2) have been identified. researchgate.net

While a specific "Pioglitazone M10" is listed among the metabolites, detailed public information on its exact structure and formation pathway is less prominent compared to its major active metabolites. However, the documented metabolic pathways for pioglitazone, which include both modifications to the side chain and alterations to the TZD ring, provide a basis for comparison with Rivoglitazone M10. The formation of Rivoglitazone M10 through TZD ring scission aligns with some of the metabolic routes observed for pioglitazone, suggesting a potential shared, albeit perhaps minor, metabolic pathway.

FeatureThis compoundNotable Pioglitazone Metabolites (e.g., M1, M2, Active Metabolites)
Parent CompoundRivoglitazonePioglitazone
Chemical Name of M103-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfonylpropanamideSpecific structure for M10 not prominently detailed in public sources.
Metabolic PathwaysThiazolidinedione ring opening.Hydroxylation, Oxidation, Thiazolidinedione ring opening (e.g., for M1, M2).
Key EnzymesTo be fully elucidated.CYP2C8, CYP3A4.
Active MetabolitesPharmacological activity not fully characterized. ontosight.aiYes (e.g., M-II, M-III, M-IV). pharmgkb.orgnih.gov

Assessment of Conserved and Divergent Metabolic Fates within the Thiazolidinedione Class

The comparative analysis of rivoglitazone, rosiglitazone, and pioglitazone reveals both conserved and divergent metabolic fates within the thiazolidinedione class.

Conserved Metabolic Fates:

A primary conserved feature is the significant role of cytochrome P450 enzymes, particularly CYP2C8, in the initial oxidative metabolism of both rosiglitazone and pioglitazone. tandfonline.comnih.gov This highlights a common initial step in the biotransformation of these earlier-generation TZDs. Furthermore, the thiazolidinedione ring itself is a site of metabolic activity across all three compounds, although the specific reactions and their prevalence differ. The potential for TZD ring scission, as seen with Rivoglitazone M10 and certain pioglitazone metabolites, suggests a shared, albeit variably utilized, metabolic vulnerability. researchgate.netacs.org

Divergent Metabolic Fates:

The most striking divergence lies in the primary circulating metabolites and the predominant metabolic pathways. While rosiglitazone's major circulating metabolite is a product of hydroxylation and sulfation with the TZD ring intact, Rivoglitazone M10 is the result of the ring's cleavage. This fundamental difference in metabolic fate could have implications for the pharmacokinetics and biological activity of the resulting metabolites.

Pioglitazone occupies an intermediate position, with metabolic pathways leading to both side-chain modifications (producing active metabolites) and TZD ring-opened products. The presence of multiple active metabolites for pioglitazone is another point of divergence from rosiglitazone, whose metabolites are considered significantly less potent than the parent drug. nih.gov The metabolic profile of rivoglitazone, as exemplified by M10, appears to diverge from the classic hydroxylation and N-demethylation pathways that dominate rosiglitazone metabolism.

CompoundPrimary Metabolic PathwaysKey MetabolitesThiazolidinedione Ring Status in Major Metabolites
RivoglitazoneThiazolidinedione ring openingMetabolite M10 (3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfonylpropanamide)Opened
RosiglitazoneN-demethylation, Hydroxylation, Sulfationpara-hydroxy-sulfate conjugateIntact
PioglitazoneHydroxylation, Oxidation, TZD ring openingM-II, M-III, M-IV (active), various ring-opened metabolitesBoth intact and opened

Future Research Directions for Rivoglitazone Metabolite M10

Comprehensive Elucidation of All Metabolic Pathways and Metabolite Structures of Rivoglitazone (B70887)

The biotransformation of Rivoglitazone is known to proceed through several key pathways, primarily occurring in the liver. nih.gov Initial studies have established five principal routes for its metabolism: O-demethylation, N-demethylation, hydroxylation of the thiazolidinedione ring, N-glucuronidation, and opening of the TZD ring. nih.gov O-demethylation has been identified as a major pathway in both rats and monkeys. nih.gov For instance, the metabolite M11 is known to be an O-demethyl-O-sulfate conjugate, which is a major metabolite in rats. nih.gov Similarly, M13 has been identified as an N-glucuronide, which can then be hydrolyzed to the TZD ring-opened N-glucuronide M9. nih.gov

Despite these advances, a complete metabolic map detailing the specific chemical structure of every metabolite, including M10, is not yet available. Future research must prioritize the definitive identification and structural elucidation of all Rivoglitazone metabolites. This would involve isolating each metabolite from in vivo or in vitro samples and using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their exact molecular structures. A comprehensive understanding of these structures is the foundational step for any subsequent investigation into their biological effects.

Table 1: Known Metabolic Pathways of Rivoglitazone

Pathway Description Key Enzymes (where known) Resulting Metabolites (Examples)
O-Demethylation Removal of a methyl group from a methoxy (B1213986) moiety. A main pathway in preclinical models. Cytochrome P450 (CYP) enzymes O-demethylated intermediates, leading to conjugates like M11 (O-demethyl-O-sulfate) nih.gov
TZD Ring Opening Scission of the thiazolidinedione ring structure. CYP enzymes, particularly CYP3A isoforms, have been implicated in TZD ring cleavage for similar compounds. nih.gov Ring-opened products such as mercapto amides (M22) and mercapto carboxylic acids (M23) nih.gov
N-Glucuronidation Addition of a glucuronic acid molecule to a nitrogen atom. UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7. nih.gov N-glucuronide conjugates like M13 nih.gov
N-Demethylation Removal of a methyl group from a nitrogen atom. Observed in monkeys. Cytochrome P450 (CYP) enzymes N-demethylated metabolites nih.gov
TZD Ring Hydroxylation Addition of a hydroxyl group to the thiazolidinedione ring. Observed in monkeys. Cytochrome P450 (CYP) enzymes Hydroxylated metabolites nih.gov

Advanced Mechanistic Studies on the Biological Impact of Rivoglitazone Metabolite M10 on Cellular and Molecular Processes

The therapeutic effects of Rivoglitazone are mediated through its action as a PPARγ agonist. However, the biological activity of its metabolites, including M10, is largely unknown. A metabolite can be active (contributing to the drug's efficacy), inactive, or even contribute to adverse effects. Therefore, a critical direction for future research is to conduct advanced mechanistic studies to determine the specific biological impact of this compound.

Table 2: Proposed Mechanistic Studies for this compound

Study Type Objective Example Techniques Potential Insights
Receptor Binding Assays To determine the affinity of M10 for PPARγ and other potential molecular targets. Radioligand binding assays, Surface Plasmon Resonance (SPR) Quantify binding affinity (Kd); identify primary molecular targets.
Cellular Functional Assays To assess the effect of M10 on insulin (B600854) sensitivity and adipogenesis. Glucose uptake assays in muscle cells or adipocytes; adipocyte differentiation assays. Determine if M10 is an active, inactive, or antagonistic metabolite regarding therapeutic effects.
Gene Expression Analysis To evaluate the impact of M10 on the transcription of PPARγ target genes. Quantitative PCR (qPCR), RNA-sequencing (RNA-seq) on treated cells (e.g., hepatocytes, adipocytes). Reveal effects on pathways related to lipid metabolism, glucose homeostasis, and inflammation.
Cellular Toxicity Assays To investigate potential cytotoxic effects of M10. Mitochondrial toxicity assays (e.g., MTT assay), reactive oxygen species (ROS) production measurements. Identify any potential for the metabolite to contribute to adverse cellular events.

Development of Predictive Models for this compound Formation and Activity in Diverse Biological Systems

The development of predictive computational models represents a sophisticated frontier in pharmacology and toxicology. For this compound, creating such models is a key future goal that could significantly enhance its clinical characterization and risk assessment. These in silico tools can help predict the extent of M10 formation under various conditions and anticipate its biological activity before extensive lab work is performed.

Future research should focus on developing physiologically-based pharmacokinetic (PBPK) models. These models integrate data on drug properties with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of both the parent drug and its metabolites. A validated PBPK model could predict how factors like genetics (e.g., polymorphisms in CYP or UGT enzymes), co-administered drugs, or disease states (e.g., liver impairment) might alter the formation and clearance of M10.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and machine learning models could be developed to predict the biological activity of M10 based on its elucidated chemical structure. By comparing the structure of M10 to databases of compounds with known activities, these models can generate hypotheses about its potential to interact with various biological targets, guiding further experimental investigation.

Table 3: Predictive Modeling Approaches for this compound

Model Type Description Required Data Inputs Potential Applications
Physiologically-Based Pharmacokinetic (PBPK) Modeling A mathematical modeling technique that simulates ADME processes within a virtual representation of the body. Physicochemical properties of Rivoglitazone and M10, in vitro metabolic rates, blood flow rates, tissue volumes. Predicting M10 concentrations in different patient populations; simulating drug-drug interaction potential; informing dose adjustments.
Quantitative Structure-Activity Relationship (QSAR) A computational method that relates the chemical structure of a molecule to its biological activity. The confirmed chemical structure of M10; a training dataset of structurally similar compounds with known biological activities. Predicting the likelihood of M10 binding to PPARγ or other off-targets; estimating potential toxicity.
Machine Learning / Deep Learning Models Algorithms trained on large datasets to recognize patterns and make predictions about metabolic fate and activity. Large datasets of drug metabolism reactions; molecular fingerprints of Rivoglitazone and its metabolites. Predicting sites of metabolism on the Rivoglitazone molecule; classifying metabolites as active or inactive.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Rivoglitazone metabolite M10 in biological samples?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting M10 due to its high sensitivity and specificity. Key steps include:

  • Sample Preparation : Use protein precipitation or solid-phase extraction to isolate metabolites from plasma/tissue homogenates .
  • Chromatographic Separation : Optimize reverse-phase LC conditions to resolve M10 from matrix interferences.
  • Mass Spectrometry : Employ tandem MS (MS/MS) with multiple reaction monitoring (MRM) for quantification. Validate using deuterated internal standards to account for matrix effects .
  • Data Validation : Cross-reference spectral libraries (e.g., NIST) and confirm retention times against synthesized M10 standards .

Q. Which in vivo models are validated for studying M10's pharmacokinetics?

  • Methodological Answer : Rodent and non-human primate models are well-established:

  • Rodent Studies : Use Sprague-Dawley rats for preliminary PK profiling. Collect serial blood samples post-administration to assess absorption, distribution, and elimination. Adjust doses based on stereoselective clearance patterns observed in M10 metabolism .
  • Non-Human Primates : Cynomolgus monkeys are preferred for translational PK/PD studies due to similarities in PPARγ receptor binding kinetics. Apply compartmental modeling to extrapolate human dosing regimens .

Advanced Research Questions

Q. How can structural insights into M10's interaction with PPARγ guide drug optimization?

  • Methodological Answer : X-ray crystallography and molecular docking are critical:

  • X-ray Crystallography : Resolve the co-crystal structure of M10 bound to the PPARγ ligand-binding domain (LBD) at 2.1–2.5 Å resolution. Identify key hydrogen bonds (e.g., Tyr473, His449) and hydrophobic interactions driving activation .
  • Mutagenesis Studies : Validate functional residues by introducing point mutations (e.g., Phe282Ala) and measuring transactivation efficacy via luciferase reporter assays .
  • Selectivity Screening : Test M10 against PPARα/δ isoforms to minimize off-target effects .

Q. What strategies mitigate batch effects in metabolomic studies quantifying M10?

  • Methodological Answer : Standardize protocols to reduce variability:

  • Experimental Design : Randomize sample processing across batches and include pooled quality control (QC) samples in each batch to monitor instrument drift .
  • Data Normalization : Apply probabilistic quotient normalization (PQN) or internal standard scaling to correct batch-to-batch variation .
  • Metadata Reporting : Adhere to MIAME/METLIN guidelines to document extraction solvents, column age, and MS calibration status .

Q. How can contradictory findings in M10's metabolic stability be resolved?

  • Methodological Answer : Conduct systematic reviews and multi-laboratory validations:

  • Meta-Analysis : Pool data from preclinical studies using fixed-effects models, stratifying by species, dosing regimen, and analytical platforms. Assess heterogeneity via I² statistics .
  • Interlaboratory Studies : Distribute blinded M10 samples to 3+ labs using harmonized LC-MS protocols. Compare coefficients of variation (CV) to identify protocol-dependent biases .
  • In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte incubation data to predict hepatic clearance discrepancies between rodent and human models .

Methodological Rigor and Reproducibility

Q. What statistical approaches are optimal for analyzing M10's dose-response relationships?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal Emax models to dose-response curves. Use Akaike Information Criterion (AIC) to compare one-site vs. two-site binding .
  • Bayesian Hierarchical Models : Incorporate prior data on PPARγ agonists to estimate posterior probability distributions for EC50 values .
  • Sensitivity Analysis : Test robustness by excluding outliers or varying covariance structures in mixed-effects models .

Q. How should researchers address M10's potential off-target effects in pathway analyses?

  • Methodological Answer :

  • Untargeted Metabolomics : Pair LC-MS with ion mobility separation to detect unexpected metabolites. Annotate unknowns via fragmentation trees (e.g., CSI:FingerID) .
  • Network Pharmacology : Map M10’s targets using STRING or KEGG databases. Validate hits (e.g., COX-2, LXRα) via siRNA knockdown and functional rescue assays .
  • Adverse Event Profiling : Retrospectively analyze EHR data for PPARγ-associated outcomes (e.g., edema, weight gain) in cohorts exposed to M10-containing therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.